molecular formula C11H17Cl2N3O B1439356 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride CAS No. 1158279-25-4

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Cat. No. B1439356
M. Wt: 278.18 g/mol
InChI Key: SDSAGCCUJUFNIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride (AMBP) is an organic compound with a wide range of uses in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of 97-99°C. AMBP is a derivative of benzoimidazole, a heterocyclic aromatic compound with a five-membered ring. It is commonly used in the synthesis of organic compounds and as a reagent in various laboratory experiments.

Scientific Research Applications

DNA Interaction and Cellular Applications

One of the significant applications of compounds related to 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride is their strong binding affinity to the minor groove of double-stranded B-DNA. Hoechst 33258 and its analogues, which share a structural resemblance with the chemical , are known for their specificity towards AT-rich sequences in the DNA minor groove. This property is exploited in various research and diagnostic applications, such as fluorescent DNA staining for chromosome and nuclear analysis in plant cell biology, flow cytometry, and the analysis of nuclear DNA content values. These compounds have also found use as radioprotectors and topoisomerase inhibitors, showcasing their potential in rational drug design and as models to study DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Flavor Chemistry in Foods

In the context of food science, derivatives of this compound, particularly branched aldehydes like 2-methyl propanal and 2- and 3-methyl butanal, are crucial for flavor in various food products. The production and degradation pathways of these aldehydes from amino acids highlight the role of similar compounds in influencing food flavor during metabolic conversions, microbial activity, and through the composition of the food itself. This emphasizes the importance of understanding such compounds in developing and controlling food flavors, enhancing the sensory qualities of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

Antitumor Activity

Imidazole derivatives, including structures similar to 3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride, have demonstrated antitumor activities. Compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their potential as new antitumor drugs. Some of these compounds have already passed preclinical testing stages, showcasing the therapeutic potential of imidazole derivatives in oncology (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

properties

IUPAC Name

3-(5-amino-1-methylbenzimidazol-2-yl)propan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c1-14-10-5-4-8(12)7-9(10)13-11(14)3-2-6-15;;/h4-5,7,15H,2-3,6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSAGCCUJUFNIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CCCO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 2
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 3
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3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 4
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3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 5
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride
Reactant of Route 6
3-(5-Amino-1-methyl-1H-benzoimidazol-2-YL)-propan-1-OL dihydrochloride

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